molecular formula C30H32N4O4S B2419435 4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115550-14-5

4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2419435
CAS RN: 1115550-14-5
M. Wt: 544.67
InChI Key: JKESIHZODFFGLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, amide coupling, or condensation .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, or the quinazolinone ring could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined using various analytical techniques. These might include differential scanning calorimetry (for melting point), solubility tests, and stability studies .

Scientific Research Applications

Synthesis and Characterization : The compound under discussion shares structural similarities with quinazolinone derivatives, known for their broad synthesis methods and antimicrobial activities. For example, novel quinazolinone derivatives have been synthesized through reactions involving primary aromatic and heterocyclic amines, with these compounds showing promising antimicrobial properties against a variety of pathogens (Habib et al., 2013). Similarly, other quinazolinone-based compounds have been synthesized and characterized for their potential as antimicrobial agents, highlighting the versatility of these structures in generating new therapeutic agents (Desai et al., 2007).

Antimicrobial Activity : The antimicrobial efficacy of quinazolinone compounds, including those structurally related to the compound , has been well documented. For instance, some newly synthesized 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities, underscoring the potential of these compounds in addressing microbial infections (Bektaş et al., 2007). Moreover, the antimicrobial activities of specific quinazolinone derivatives have been evaluated, revealing their effectiveness against various bacterial and fungal strains, which further supports the potential utility of these compounds in developing new antimicrobial agents (Rajasekaran et al., 2013).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. For example, if the compound is a drug, it might interact with a specific protein or enzyme in the body. The exact mechanism of action could be determined using techniques such as biochemical assays or molecular docking .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific chemical properties. It would be important to handle the compound with appropriate safety precautions and to dispose of it in accordance with local regulations .

Future Directions

Future research on the compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has medicinal properties, it could be studied in preclinical and clinical trials .

properties

IUPAC Name

N-(2-methoxyethyl)-4-[[4-oxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4S/c1-20(2)22-12-14-24(15-13-22)32-27(35)19-39-30-33-26-7-5-4-6-25(26)29(37)34(30)18-21-8-10-23(11-9-21)28(36)31-16-17-38-3/h4-15,20H,16-19H2,1-3H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKESIHZODFFGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

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